Home > Products > Screening Compounds P124870 > Reboxetine mesylate
Reboxetine mesylate - 98769-82-5

Reboxetine mesylate

Catalog Number: EVT-7955335
CAS Number: 98769-82-5
Molecular Formula: C20H27NO6S
Molecular Weight: 409.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A morpholine derivative that is a selective and potent noradrenaline reuptake inhibitor; it is used in the treatment of DEPRESSIVE DISORDER.
Classification
  • Chemical Name: Reboxetine mesylate
  • Type: Selective norepinephrine reuptake inhibitor
  • Therapeutic Use: Treatment of major depressive disorder
Synthesis Analysis

The synthesis of reboxetine mesylate involves several steps, starting from cinnamyl alcohol. A notable method includes the use of methanesulfonyl chloride to form the mesylate salt. The synthesis process can be summarized as follows:

  1. Starting Material: Cinnamyl alcohol.
  2. Key Reagents: Methanesulfonyl chloride, triethylamine, and various solvents like dichloromethane and toluene.
  3. Process Overview:
    • Cinnamyl alcohol undergoes several transformations, including acylation and mesylation.
    • The reaction conditions typically involve stirring at controlled temperatures (around 20°C for initial reactions) and the addition of reagents in specific sequences to optimize yield and purity .
    • An example reaction involves adding triethylamine to a solution containing methanesulfonyl chloride in toluene, leading to the formation of reboxetine mesylate.

The synthesis has been optimized for efficiency and scalability, with significant attention given to green chemistry metrics to minimize environmental impact during production .

Molecular Structure Analysis

Reboxetine mesylate has a complex molecular structure characterized by its morpholine ring and a phenolic hydroxyl group. The molecular formula is C17_{17}H22_{22}N2_2O3_3S, with a molecular weight of approximately 342.43 g/mol.

  • Key Structural Features:
    • Morpholine Ring: Essential for its pharmacological activity.
    • Phenolic Hydroxyl Group: Contributes to the compound's interaction with neurotransmitter systems.
  • 3D Structure: The spatial arrangement allows for effective binding to norepinephrine transporters, facilitating its mechanism of action.

Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry are commonly used to confirm the structure during synthesis .

Chemical Reactions Analysis

Reboxetine mesylate participates in various chemical reactions that are pivotal for its synthesis and transformation into active pharmaceutical forms:

  1. Mesylation Reaction: Involves the conversion of reboxetine into its mesylate form using methanesulfonyl chloride.
  2. Acid-Base Reactions: Often employed during purification steps where triethylamine acts as a base to neutralize acids formed during synthesis.
  3. Hydrolysis: Under certain conditions, reboxetine mesylate can hydrolyze, affecting its stability and bioavailability.

These reactions are critical for optimizing yield and ensuring the purity of the final product .

Mechanism of Action

Reboxetine functions primarily by inhibiting the reuptake of norepinephrine at presynaptic nerve terminals. This action increases the availability of norepinephrine in the synaptic cleft, enhancing neurotransmission associated with mood regulation.

  • Mechanistic Details:
    • The compound selectively binds to norepinephrine transporters, blocking their function.
    • This leads to increased levels of norepinephrine in the brain, which is theorized to improve symptoms of depression.

Clinical studies have shown that reboxetine's effect on norepinephrine levels correlates with improvements in depressive symptoms, supporting its use as an antidepressant .

Physical and Chemical Properties Analysis

Reboxetine mesylate exhibits several important physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water due to the presence of the mesylate group, enhancing its pharmacokinetic profile.
  • Melting Point: Approximately 150-155°C, indicating thermal stability under standard conditions.

Additional properties include stability under acidic and neutral conditions but may degrade under strong alkaline environments .

Applications

Reboxetine mesylate is primarily used in clinical settings for:

  • Treatment of Major Depressive Disorder: It has been shown to be effective in alleviating symptoms associated with depression.
  • Research Applications: Studies continue to explore its efficacy compared to other antidepressants and its potential role in treating other mood disorders.

Furthermore, ongoing research aims at understanding its long-term effects and exploring combinations with other therapeutic agents for enhanced efficacy .

Synthesis and Structural Analysis

Stereochemical Optimization of Reboxetine Enantiomers

Reboxetine possesses two chiral centers, generating four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R). The clinically utilized form is a racemic mixture of the (R,R)-(–) and (S,S)-(+)-enantiomers [2] [4]. Significant pharmacological differences exist between these enantiomers:

  • In vitro and in vivo studies demonstrate that the (S,S)-(+)-enantiomer exhibits approximately 2-fold higher potency as a norepinephrine reuptake inhibitor (Ki = 8 nM) compared to the (R,R)-(–)-enantiomer (Ki = 16 nM) [5] [7].
  • Pharmacokinetic profiling reveals that despite comparable metabolic clearance via CYP3A4, plasma concentrations of the (R,R)-enantiomer are consistently higher than the (S,S)-enantiomer following racemate administration. This occurs without stereoselective metabolism, suggesting differences in distribution or protein binding [2].
  • Functional divergence extends beyond norepinephrine transporter (NET) inhibition. The (R,R)-enantiomer shows stronger interaction with neuronal nicotinic acetylcholine receptors (α4β2 subtype), acting as a noncompetitive antagonist that may contribute to additional therapeutic effects [8].

Table 1: Comparative Properties of Reboxetine Enantiomers

EnantiomerNET Inhibition (Ki)Relative Plasma ExposureKey Pharmacological Features
(S,S)-(+)8 nMLower (≈0.5x R,R)Primary NET inhibition activity
(R,R)-(–)16 nMHigher (≈2x S,S)α4β2 nAChR antagonism

This stereoselectivity necessitates precise synthesis control to ensure consistent enantiomeric ratios in pharmaceutical preparations [2] [7].

Mesylation Reaction Mechanisms for Salt Formation

Reboxetine mesylate synthesis involves converting reboxetine free base to its methanesulfonate salt to enhance physicochemical properties. The mesylation reaction proceeds through a proton transfer mechanism:

  • The tertiary amine group of reboxetine (pKa ≈ 10.2) acts as a Brønsted base, accepting a proton from methanesulfonic acid (pKa ≈ −1.9) in a stoichiometric (1:1) reaction [5] [6].
  • The ionic bond formation generates a crystalline salt with improved aqueous solubility (122.10 mM in water) compared to the free base (<1 mM) [5] [6].
  • Critical process parameters include temperature control (20–25°C), solvent selection (polar aprotic solvents like acetone or ethyl acetate), and stoichiometric precision to avoid residual acid or base impurities [3] [5].

The reaction is represented as:$$\ce{Reboxetine{(base)} + CH3SO3H ->[Solvent][25^\circ C] Reboxetine \cdot CH3SO3^{-}{(crystalline\ solid)}}$$

This salt formation significantly alters solid-state behavior, enabling development of stable oral dosage forms through enhanced crystallinity and hygroscopicity reduction [5] [6].

Polymorphic Characterization in Solid-State Formulations

Reboxetine mesylate exhibits polymorphic diversity critical for pharmaceutical performance. Three characterized polymorphs demonstrate distinct solid-state properties:

  • Form I: The thermodynamically stable polymorph with a melting endotherm at 194°C (DSC). Its PXRD pattern shows characteristic peaks at 2θ = 12.8°, 15.3°, and 22.7° [3].
  • Form II: A metastable form with higher dissolution kinetics (initial dissolution rate 1.8x Form I) but tendency for conversion to Form I upon storage. Identified by PXRD peaks at 2θ = 11.2°, 13.9°, 19.1° [3].
  • Amorphous form: Exhibits enhanced apparent solubility (3.5x Form I) but requires stabilization via polymers (e.g., HPMC) to prevent recrystallization during storage [5].

Table 2: Solid-State Characteristics of Reboxetine Mesylate Polymorphs

PolymorphMelting Point (°C)PXRD Peaks (2θ)Dissolution Rate (mg/mL/min)Stability
Form I19412.8°, 15.3°, 22.7°0.15High (>24 months)
Form II18611.2°, 13.9°, 19.1°0.27Moderate (6 months)
AmorphousGlass transition 72°CHalo pattern0.52Low (requires stabilization)

Thermoanalytical techniques (DSC, TGA) confirm desolvation events below 100°C in solvated forms, while dynamic vapor sorption shows moisture-dependent stability of crystal forms [3] [5].

Properties

CAS Number

98769-82-5

Product Name

Reboxetine mesylate

IUPAC Name

(2R)-2-[(R)-(2-ethoxyphenoxy)-phenylmethyl]morpholine;methanesulfonic acid

Molecular Formula

C20H27NO6S

Molecular Weight

409.5 g/mol

InChI

InChI=1S/C19H23NO3.CH4O3S/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18;1-5(2,3)4/h3-11,18-20H,2,12-14H2,1H3;1H3,(H,2,3,4)/t18-,19-;/m1./s1

InChI Key

CGTZMJIMMUNLQD-STYNFMPRSA-N

SMILES

CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3.CS(=O)(=O)O

Canonical SMILES

CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3.CS(=O)(=O)O

Isomeric SMILES

CCOC1=CC=CC=C1O[C@@H]([C@H]2CNCCO2)C3=CC=CC=C3.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.